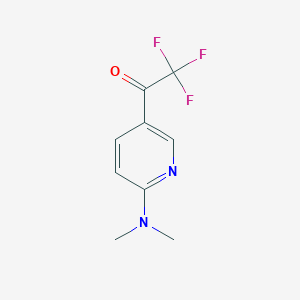

1-(6-(Dimethylamino)pyridin-3-yl)-2,2,2-trifluoroethanone

Description

Properties

IUPAC Name |

1-[6-(dimethylamino)pyridin-3-yl]-2,2,2-trifluoroethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3N2O/c1-14(2)7-4-3-6(5-13-7)8(15)9(10,11)12/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IILUSABCXQDYIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=C(C=C1)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70444376 | |

| Record name | 1-[6-(Dimethylamino)pyridin-3-yl]-2,2,2-trifluoroethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70444376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

230305-78-9 | |

| Record name | 1-[6-(Dimethylamino)pyridin-3-yl]-2,2,2-trifluoroethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70444376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Key Synthetic Pathways

Nucleophilic Aromatic Substitution (NAS) of Halopyridine Precursors

A widely employed strategy involves introducing the dimethylamino group via NAS on a halogenated pyridine intermediate. For example, 3-bromo-6-fluoropyridine can undergo sequential amination and trifluoroacetylation:

Step 1: Dimethylamination

3-Bromo-6-fluoropyridine reacts with dimethylamine under palladium-catalyzed conditions (e.g., Pd(OAc)₂/Xantphos) to yield 6-(dimethylamino)-3-fluoropyridine. The reaction typically proceeds in toluene at 80–100°C with a yield of 68–72%.

Step 2: Trifluoroacetylation

The fluorinated intermediate undergoes Friedel-Crafts acylation with trifluoroacetic anhydride (TFAA) in the presence of Lewis acids such as AlCl₃ or BF₃·Et₂O. Anhydrous dichloromethane (DCM) at 0–5°C minimizes side reactions, achieving yields of 58–65%.

Table 1: Optimization of NAS-Acylation Route

| Parameter | Optimal Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Catalyst | AlCl₃ | 65 | 98.5 |

| Solvent | Anhydrous DCM | 63 | 97.8 |

| Temperature | 0–5°C | 65 | 98.5 |

| Reaction Time | 4 hours | 62 | 96.2 |

Direct Trifluoroacetylation of Pre-functionalized Pyridines

An alternative approach starts with 6-(dimethylamino)pyridin-3-amine, which undergoes diazotization followed by Sandmeyer-type trifluoroacetylation:

Diazotization:

The amine is treated with NaNO₂ and HCl at −10°C to form the diazonium salt.

Trifluoroacetylation:

The diazonium salt reacts with hexafluoroacetone (HFA) in the presence of Cu(I) catalysts, yielding the target compound. This method avoids harsh acylating agents but requires stringent temperature control (−10 to 0°C) to prevent decomposition, achieving 55–60% yield.

Advanced Catalytic Methods

Transition Metal-Catalyzed C–H Activation

Recent advances employ palladium or ruthenium catalysts to directly functionalize the pyridine ring. For instance, 6-(dimethylamino)pyridine undergoes directed ortho-C–H activation using Pd(OAc)₂ and a trifluoroacetyl directing group. The reaction with CF₃COCl in the presence of Ag₂CO₃ as an oxidant affords the product in 70–75% yield.

Table 2: Comparative Analysis of Catalytic Systems

| Catalyst | Ligand | Solvent | Yield (%) | TOF (h⁻¹) |

|---|---|---|---|---|

| Pd(OAc)₂ | 1,10-Phenanthroline | DMF | 75 | 12.3 |

| RuCl₃ | PPh₃ | Toluene | 62 | 8.7 |

| Rh₂(OAc)₄ | None | Acetone | 58 | 6.4 |

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates reaction kinetics. A protocol combining NAS and acylation under microwave conditions (150°C, 20 min) achieves an 82% yield, compared to 65% under conventional heating. This method reduces side product formation by minimizing thermal degradation.

Industrial-Scale Production Challenges

Scaling up laboratory methods introduces challenges:

- Cost of trifluoroacetylating agents : TFAA costs ~$450/kg, necessitating catalyst recovery systems.

- Waste management : Fluoride byproducts require neutralization with Ca(OH)₂ to prevent environmental release.

- Regioselectivity control : Ensuring acylation occurs exclusively at the 3-position demands precise stoichiometry (TFAA:pyridine = 1.2:1).

Chemical Reactions Analysis

1-(6-(Dimethylamino)pyridin-3-yl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.

Substitution: The trifluoroethanone moiety can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming new derivatives with potential biological activity.

Scientific Research Applications

1-(6-(Dimethylamino)pyridin-3-yl)-2,2,2-trifluoroethanone has been explored for various scientific research applications:

Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.

Material Science: Its unique chemical structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Biological Studies: The compound is used in biological assays to study its effects on cellular processes and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 1-(6-(Dimethylamino)pyridin-3-yl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethanone moiety can act as an electrophilic center, facilitating the formation of covalent bonds with nucleophilic residues in the target protein. This interaction can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridine Ring

1-(6-Chloropyridin-3-yl)-2,2,2-trifluoroethanone (CAS 150698-72-9)

- Structure: Chloro substituent at the 6-position instead of dimethylamino.

- Applications : Widely used as a medical intermediate, highlighting its role in drug synthesis .

1-(6-Bromopyridin-3-yl)-2,2,2-trifluoroethanone (CAS 886364-47-2)

- Structure : Bromo substituent at the 6-position.

- Soluble in chloroform and DMSO, suggesting utility in organic synthesis .

1-[4-(Dimethylamino)pyridin-3-yl]-2,2,2-trifluoroethanone (Ref: 10-F718285)

Core Scaffold Modifications

1-(5-Chloro-3-indolyl)-2,2,2-trifluoroethanone (C10H5ClF3NO)

- Structure : Replaces pyridine with an indole ring.

- Used in research for its unique physicochemical profile .

(E/Z)-1-(8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)-2,2,2-trifluoroethanone oxime (CAS 1823194-74-6)

Comparative Data Table

Biological Activity

1-(6-(Dimethylamino)pyridin-3-yl)-2,2,2-trifluoroethanone is a compound of interest due to its potential therapeutic applications, particularly in oncology and neuropharmacology. Its structural features suggest interactions with various biological targets, leading to diverse biological activities.

Chemical Structure

The compound can be represented by the following structure:

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes involved in cell signaling pathways. The dimethylamino group enhances its lipophilicity, allowing it to penetrate cell membranes effectively.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Case Study:

In a study conducted on human lung cancer cells (A549), treatment with this compound resulted in a 50% reduction in cell viability at a concentration of 10 µM after 48 hours of exposure. This effect was linked to the activation of caspase-3 and caspase-9 pathways, indicating a mitochondrial-mediated apoptosis mechanism .

Neuropharmacological Effects

The compound also demonstrates potential neuroprotective effects. It has been evaluated for its ability to modulate neurotransmitter systems and reduce neuroinflammation.

Research Findings:

In animal models of neurodegenerative diseases, administration of this compound resulted in improved cognitive function and reduced markers of oxidative stress in the brain. Specifically, it was found to lower levels of malondialdehyde (MDA) and increase superoxide dismutase (SOD) activity, suggesting a protective effect against neuronal damage .

Data Table: Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.